A Technical Guide to the Characterization of 1-(3-Fluoro-4-(1h-1,2,4-triazol-1-yl)phenyl)ethan-1-one: Exact Mass and Elemental Analysis
A Technical Guide to the Characterization of 1-(3-Fluoro-4-(1h-1,2,4-triazol-1-yl)phenyl)ethan-1-one: Exact Mass and Elemental Analysis
This technical guide provides an in-depth analysis of 1-(3-Fluoro-4-(1h-1,2,4-triazol-1-yl)phenyl)ethan-1-one, a compound of interest in pharmaceutical and chemical research. The focus of this document is on the precise determination of its fundamental chemical properties: the exact mass and elemental composition. For researchers, scientists, and drug development professionals, these parameters are non-negotiable for the unambiguous identification, purity assessment, and registration of a new chemical entity. This guide will detail the theoretical calculations, outline the state-of-the-art experimental methodologies for their verification, and explain the scientific principles that ensure data integrity and trustworthiness.
Compound Identity and Theoretical Composition
The initial step in the characterization of any novel compound is the determination of its chemical formula. Based on the nomenclature, the molecular formula for 1-(3-Fluoro-4-(1h-1,2,4-triazol-1-yl)phenyl)ethan-1-one is deduced to be C₁₀H₈FN₃O . This formula serves as the foundation for all subsequent theoretical calculations and experimental validations.
Theoretical Exact Mass
The exact mass, specifically the monoisotopic mass, is calculated using the masses of the most abundant isotopes of each element. This value is crucial for high-resolution mass spectrometry (HRMS), which can measure mass with enough precision to distinguish between compounds with the same nominal mass but different elemental compositions.
The calculation is based on the following isotopes:
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¹²C: 12.000000 Da
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¹H: 1.007825 Da
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¹⁹F: 18.998403 Da
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¹⁴N: 14.003074 Da
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¹⁶O: 15.994915 Da
Calculation: (10 * 12.000000) + (8 * 1.007825) + (1 * 18.998403) + (3 * 14.003074) + (1 * 15.994915) = 205.06514 Da
Theoretical Elemental Analysis
Elemental analysis determines the percentage by weight of each element in the compound. This is a fundamental measure of a compound's purity. The theoretical percentages are calculated based on the molecular formula and the atomic weights of the constituent elements.
| Element | Symbol | Atomic Weight ( g/mol ) | Count | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 10 | 120.11 | 58.54 |
| Hydrogen | H | 1.008 | 8 | 8.064 | 3.93 |
| Fluorine | F | 18.998 | 1 | 18.998 | 9.26 |
| Nitrogen | N | 14.007 | 3 | 42.021 | 20.49 |
| Oxygen | O | 15.999 | 1 | 15.999 | 7.80 |
| Total | 205.192 | 100.00 |
Experimental Verification: A Self-Validating System
The theoretical values provide a benchmark; however, experimental verification is imperative. The combination of High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis by combustion creates a self-validating system. HRMS confirms the elemental composition through a highly accurate mass measurement, while elemental analysis validates this composition by quantifying the constituent elements.
High-Resolution Mass Spectrometry (HRMS)
Principle: HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion with very high resolution and accuracy, typically to within 5 parts per million (ppm). This level of precision allows for the confident determination of a molecule's elemental formula.[1][2][3]
Causality of Experimental Choices: The choice of a high-resolution instrument is deliberate. Lower resolution instruments can only provide the nominal mass, which is insufficient to distinguish between different compounds that happen to have the same integer mass. For instance, a compound with the formula C₁₁H₁₀N₂O would also have a nominal mass of 205 Da. Only HRMS can resolve the minute mass differences and confirm the correct formula.[4]
Experimental Protocol: HRMS Analysis
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Sample Preparation: A small amount of the sample (typically <1 mg) is dissolved in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL. This solution is then further diluted to a final concentration of 1-10 µg/mL.
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Instrument Calibration: The mass spectrometer is calibrated using a known reference standard with a mass close to that of the analyte.[3] This can be done via external or internal calibration. Internal calibration, where the standard is introduced with the sample, is often preferred as it accounts for any instrument drift during the analysis.[3]
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Ionization: The sample solution is introduced into the ion source. Electrospray ionization (ESI) is a common and gentle technique for this type of molecule, which will typically form a protonated molecule, [M+H]⁺.
-
Mass Analysis: The ions are guided into the mass analyzer, and a full-scan mass spectrum is acquired over a relevant m/z range. The high-resolution capabilities of the instrument allow for the separation of ions with very similar masses.
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Data Analysis: The measured m/z of the protonated molecule is used to calculate the mass of the neutral molecule. This experimental mass is then compared to the theoretical exact mass. The mass accuracy is calculated in ppm. A mass error of <5 ppm is generally considered acceptable for confirming the elemental formula.[1]
Data Validation: The trustworthiness of the HRMS data is ensured by several factors:
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Mass Accuracy: The measured mass must be within a narrow tolerance (e.g., <5 ppm) of the calculated exact mass.
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Isotopic Pattern: The instrument should have sufficient resolution to observe the isotopic distribution of the molecule. The relative abundance of the A+1 and A+2 isotopes should match the theoretical distribution for C₁₀H₈FN₃O.
-
Reference Standards: The use of well-characterized reference standards for calibration ensures the accuracy of the mass measurement.[5]
Elemental Analysis by Combustion
Principle: Elemental analysis for carbon, hydrogen, and nitrogen is a robust technique based on the complete combustion of the sample.[6][7] The sample is burned in a high-temperature furnace in the presence of excess oxygen, converting carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides (which are then reduced to N₂).[8][9] These gases are then separated and quantified using a thermal conductivity detector.
Causality of Experimental Choices: This method is chosen for its high precision and reliability in determining the mass fractions of C, H, and N. It provides orthogonal validation to the molecular formula proposed by HRMS. While HRMS provides a very accurate total mass, elemental analysis confirms the proportions of the individual elements.
Experimental Protocol: CHN Analysis
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Sample Preparation: A small, accurately weighed amount of the pure, dry sample (typically 1-3 mg) is placed in a tin capsule.
-
Instrument Setup: The elemental analyzer is calibrated using a certified standard of known elemental composition, such as acetanilide.
-
Combustion: The sample is introduced into a high-temperature (around 1000°C) combustion furnace with a stream of pure oxygen.
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Gas Separation and Detection: The resulting gases (CO₂, H₂O, and N₂) are carried by a helium stream through a separation column. The separated gases then pass through a thermal conductivity detector (TCD), which measures the change in thermal conductivity of the helium carrier gas as each analyte gas passes through.
-
Data Analysis: The instrument's software integrates the detector signal for each gas and, using the calibration data, calculates the percentage of C, H, and N in the original sample.
Data Validation: The integrity of the elemental analysis results is based on:
-
Purity of the Sample: The sample must be pure and free of solvent residues, as any impurity will affect the measured percentages.
-
Accuracy of Weighing: Accurate weighing of the sample is critical as the results are reported as a weight percentage.
-
Calibration: Proper calibration with a certified standard is essential for accurate quantification.
-
Comparison with Theory: The experimentally determined percentages for C, H, and N should be in close agreement with the theoretical values, typically within ±0.4%.
Workflow and Data Summary
The logical flow of characterization is essential for a robust and defensible identification of the compound.
Summary of Key Data:
| Parameter | Theoretical Value | Experimental Acceptance Criteria |
| Molecular Formula | C₁₀H₈FN₃O | - |
| Exact Mass (Da) | 205.06514 | Measured Mass ± 5 ppm |
| Elemental Analysis (%) | ||
| % Carbon | 58.54 | 58.54 ± 0.4 |
| % Hydrogen | 3.93 | 3.93 ± 0.4 |
| % Nitrogen | 20.49 | 20.49 ± 0.4 |
Conclusion
The definitive characterization of 1-(3-Fluoro-4-(1h-1,2,4-triazol-1-yl)phenyl)ethan-1-one relies on a synergistic approach combining theoretical calculations with rigorous experimental verification. High-resolution mass spectrometry provides an exceptionally accurate measurement of the molecular mass, allowing for the confident assignment of the elemental formula C₁₀H₈FN₃O. This is then corroborated by elemental analysis, which independently confirms the mass percentages of the constituent elements. This dual-validation strategy ensures the scientific integrity of the data, providing a solid foundation for further research and development activities involving this compound.
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